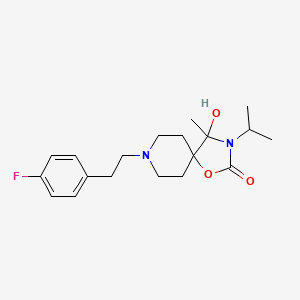
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-(1-methylethyl)- is a complex spiro compound. Spiro compounds are characterized by their unique structure, where two rings share a single atom, usually a carbon. This particular compound is notable for its intricate molecular structure, which includes a spiro linkage, a fluorophenyl group, and multiple functional groups such as hydroxyl and methyl groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(45)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-(1-methylethyl)- typically involves multiple stepsCommon reagents used in these reactions include organometallic compounds, halogenating agents, and various catalysts to facilitate the formation of the spiro linkage and other bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-throughput screening and process optimization techniques ensures the consistent production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce halogens or other functional groups .
Applications De Recherche Scientifique
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.2]pentane: A simpler spiro compound with a similar core structure.
1,10-bis(2-propenyl)-7,8,15,16-tetraoxadispiro(5.2.5.2)hexadecane: Another spiro compound with multiple rings and functional groups.
1,3,3-trimethyl-5’-(2-benzothiazolyl)spiroindoline-2,3’-naphtho(2,1-b)(1,4)oxazine: A spiro compound with a complex structure and potential biological activity.
Uniqueness
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-(1-methylethyl)- stands out due to its combination of a spiro linkage, a fluorophenyl group, and multiple functional groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
134070-11-4 |
|---|---|
Formule moléculaire |
C19H27FN2O3 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
8-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-methyl-3-propan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C19H27FN2O3/c1-14(2)22-17(23)25-19(18(22,3)24)9-12-21(13-10-19)11-8-15-4-6-16(20)7-5-15/h4-7,14,24H,8-13H2,1-3H3 |
Clé InChI |
XHOKMAGQRBTZLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)OC2(C1(C)O)CCN(CC2)CCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


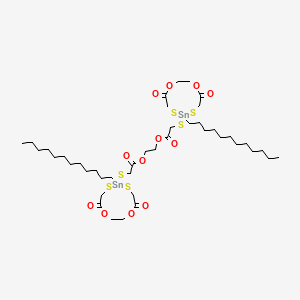
![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)

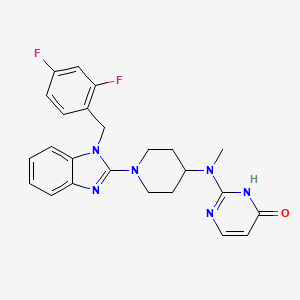
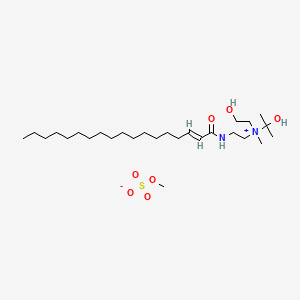

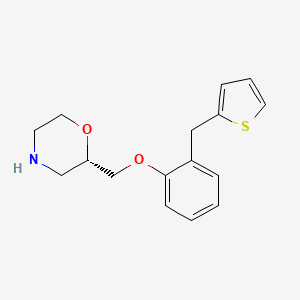
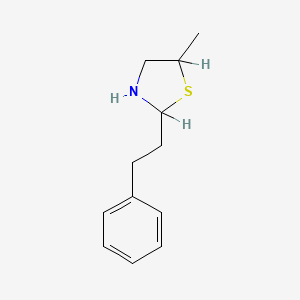
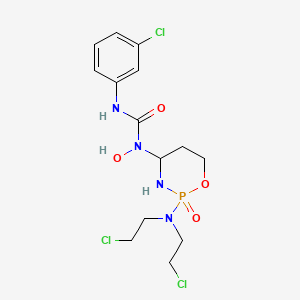
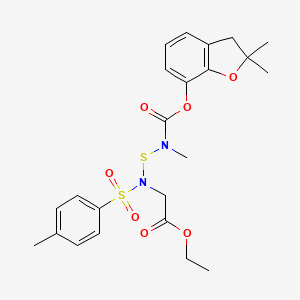
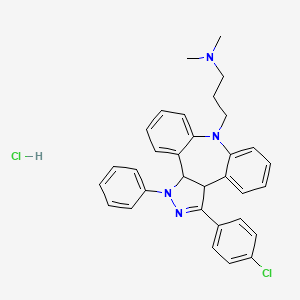
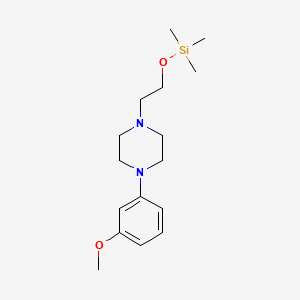
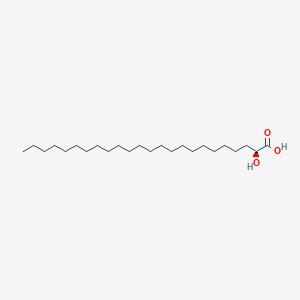
![3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12713708.png)
